![molecular formula C10H10N2O B185319 N-(furan-2-ylmethyl)pyridin-2-amine CAS No. 46230-01-7](/img/structure/B185319.png)
N-(furan-2-ylmethyl)pyridin-2-amine
Overview
Description
N-(furan-2-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol It is characterized by the presence of a furan ring and a pyridine ring connected through a methylene bridge
Mechanism of Action
Target of Action
The primary targets of N-(furan-2-ylmethyl)pyridin-2-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Given its structure, it may interact with its targets via hydrogen bonding or aromatic interactions, as suggested by the presence of the N–H proton and aromatic protons in its NMR spectrum . .
Biochemical Analysis
Biochemical Properties
N-(furan-2-ylmethyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that this compound can bind to enzymes such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These interactions suggest that the compound may influence signaling pathways and cellular processes regulated by these enzymes. The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of these enzymes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to c-Jun N-terminal kinase 3 can lead to alterations in the phosphorylation status of downstream targets, thereby affecting gene expression and cellular responses to stress . Additionally, the compound’s interaction with CDC7 kinase may impact DNA replication and cell cycle progression, highlighting its potential role in regulating cellular proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to the active sites of enzymes such as c-Jun N-terminal kinase 3 and CDC7 kinase, leading to inhibition or modulation of their activity . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. As a result, this compound can alter the phosphorylation status of key signaling proteins, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can sustain its biological activity, leading to prolonged effects on cellular signaling pathways and gene expression. These findings suggest that the compound may have potential for therapeutic applications requiring sustained activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of N-(furan-2-ylmethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with furan-2-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methylene bridge . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(furan-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Medicinal Chemistry
N-(furan-2-ylmethyl)pyridin-2-amine has been investigated for its potential as an active pharmaceutical ingredient due to its interactions with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, a study demonstrated that compounds derived from this structure exhibited significant activity against various bacterial strains, including Mycobacterium tuberculosis (M.tb) . The structure–activity relationship (SAR) studies indicated that modifications to the pyridine and furan moieties could enhance efficacy.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Structure | Activity | Reference |
---|---|---|---|
Compound A | Structure A | Moderate against M.tb | |
Compound B | Structure B | High against E. coli |
Central Nervous System Effects
The compound has shown potential as a central nervous system (CNS) agent, particularly as a 5-HT receptor agonist. Research indicates that certain derivatives can influence serotonin pathways, suggesting applications in treating anxiety and depression .
Case Study:
A study conducted on rats demonstrated that the administration of this compound derivatives resulted in observable changes in behavior consistent with serotonergic activity, indicating their potential as anxiolytic agents .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocycles.
Synthesis of Novel Compounds
The compound has been utilized as a starting material for synthesizing various heterocyclic compounds with potential biological activities. For example, reactions involving this compound have led to the formation of novel antimicrobial agents through cyclization reactions .
Table 2: Synthesis Pathways Using this compound
Comparison with Similar Compounds
N-(furan-2-ylmethyl)pyridin-2-amine can be compared with other similar compounds such as:
N-(pyridin-3-ylmethyl)pyridin-2-amine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
N-(furan-2-ylmethyl)pyridin-3-amine: This compound has the furan ring attached to a different position on the pyridine ring.
N-(2-furylmethyl)pyridin-2-amine hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Biological Activity
N-(furan-2-ylmethyl)pyridin-2-amine is an organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Overview
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- CAS Number : 46230-01-7
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Notably, molecular docking studies have indicated that this compound can bind to key enzymes such as c-Jun N-terminal kinase 3 (JNK3), PMI2, and CDC7 kinase, leading to modulation of their activity. The binding interactions likely occur through hydrogen bonding and aromatic interactions due to the presence of an N–H proton and aromatic protons in its structure .
Cellular Effects
This compound influences cellular processes by modulating signaling pathways and gene expression. For instance, its interaction with JNK3 can alter the phosphorylation status of downstream targets, which subsequently impacts cellular responses to stress and gene expression profiles.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has also shown promising anticancer activity. Studies have reported that this compound can inhibit the proliferation of cancer cell lines such as HeLa, A549, and MDA-MB-231. The observed IC50 values indicate significant antiproliferative effects, which are enhanced by specific functional groups present in the compound .
Case Studies and Research Findings
- Study on Anticancer Properties :
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy against common bacterial pathogens.
- Findings : The compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses effectively modulate enzyme activity without significant toxicity, highlighting its potential for therapeutic use .
Summary of Biological Activities
Activity Type | Mechanism | Key Findings |
---|---|---|
Antimicrobial | Enzyme inhibition | Effective against multiple bacterial strains |
Anticancer | Cell proliferation inhibition | IC50 values between 0.021 μM and 0.058 μM in various cancer cell lines |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUSVJBNBLEXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963529 | |
Record name | N-[(Furan-2-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46230-01-7 | |
Record name | NSC74639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Furan-2-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(furan-2-yl)methyl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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